molecular formula C21H18B3Br3O3 B14358169 2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane CAS No. 96298-67-8

2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane

Cat. No.: B14358169
CAS No.: 96298-67-8
M. Wt: 590.5 g/mol
InChI Key: ZORSEKWALBMBTO-UHFFFAOYSA-N
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Description

2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane is a complex organoboron compound known for its unique structural properties and reactivity. This compound is characterized by the presence of three bromomethylphenyl groups attached to a trioxatriborinane core, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of 2-(bromomethyl)phenylboronic acid with a trioxatriborinane precursor under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of boronic ester intermediates and subsequent coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Industrial methods also incorporate advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Nucleophiles: Such as amines and thiols, used in substitution reactions.

    Oxidizing and Reducing Agents: Employed to modify the oxidation state of the compound.

Major Products Formed

    Substituted Derivatives: Formed through nucleophilic substitution.

    Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.

    Oxidized or Reduced Forms: Depending on the specific reagents used.

Mechanism of Action

The mechanism of action of 2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl groups. These groups can undergo substitution, coupling, and other reactions, allowing the compound to interact with different molecular targets. The trioxatriborinane core provides stability and enhances the reactivity of the bromomethyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane is unique due to its trioxatriborinane core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research and industry.

Properties

CAS No.

96298-67-8

Molecular Formula

C21H18B3Br3O3

Molecular Weight

590.5 g/mol

IUPAC Name

2,4,6-tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane

InChI

InChI=1S/C21H18B3Br3O3/c25-13-16-7-1-4-10-19(16)22-28-23(20-11-5-2-8-17(20)14-26)30-24(29-22)21-12-6-3-9-18(21)15-27/h1-12H,13-15H2

InChI Key

ZORSEKWALBMBTO-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)C2=CC=CC=C2CBr)C3=CC=CC=C3CBr)C4=CC=CC=C4CBr

Origin of Product

United States

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